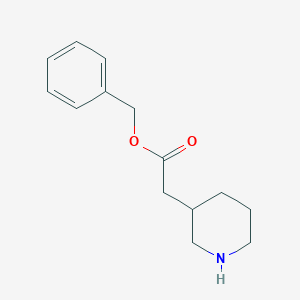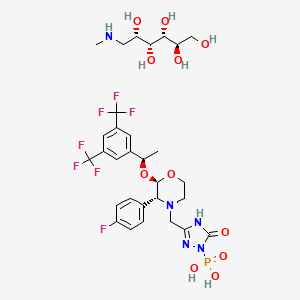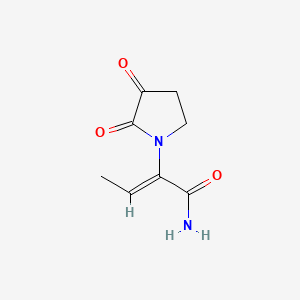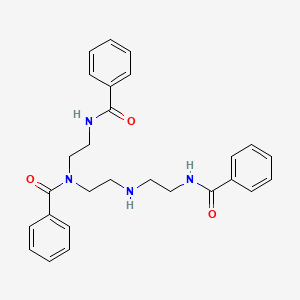
N-(2-Benzamidoethyl)-N-(2-((2-benzamidoethyl)amino)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Benzamidoethyl)-N-(2-((2-benzamidoethyl)amino)ethyl)benzamide is a complex organic compound characterized by its multiple benzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Benzamidoethyl)-N-(2-((2-benzamidoethyl)amino)ethyl)benzamide typically involves multi-step organic reactions. One common method includes the reaction of benzoyl chloride with ethylenediamine to form N-(2-benzamidoethyl)benzamide. This intermediate is then further reacted with another equivalent of benzoyl chloride and ethylenediamine to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or chloroform, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Benzamidoethyl)-N-(2-((2-benzamidoethyl)amino)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amide nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of N-alkylated benzamides.
Scientific Research Applications
N-(2-Benzamidoethyl)-N-(2-((2-benzamidoethyl)amino)ethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-(2-Benzamidoethyl)-N-(2-((2-benzamidoethyl)amino)ethyl)benzamide involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or enzymes, altering their activity and leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Benzamidoethyl)benzamide
- N-(2-((2-benzamidoethyl)amino)ethyl)benzamide
- N-(2-Benzamidoethyl)-N-(2-((2-benzamidoethyl)amino)ethyl)acetamide
Uniqueness
N-(2-Benzamidoethyl)-N-(2-((2-benzamidoethyl)amino)ethyl)benzamide is unique due to its multiple benzamide groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced binding affinity to certain molecular targets or improved stability under specific conditions.
Properties
Molecular Formula |
C27H30N4O3 |
|---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
N-[2-[2-[2-benzamidoethyl(benzoyl)amino]ethylamino]ethyl]benzamide |
InChI |
InChI=1S/C27H30N4O3/c32-25(22-10-4-1-5-11-22)29-17-16-28-18-20-31(27(34)24-14-8-3-9-15-24)21-19-30-26(33)23-12-6-2-7-13-23/h1-15,28H,16-21H2,(H,29,32)(H,30,33) |
InChI Key |
CMPLSXIHFPDCJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCNCCN(CCNC(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


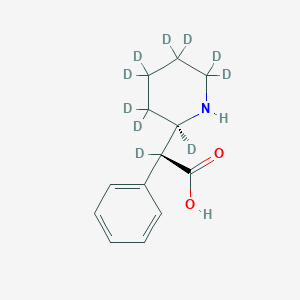
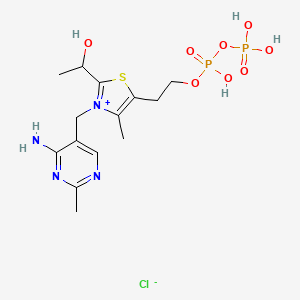

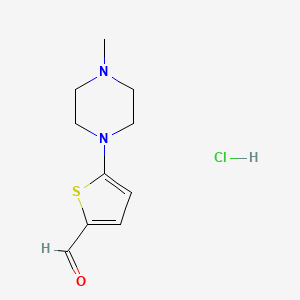


![trisodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] phosphate;dihydrate](/img/structure/B13861254.png)
![N-[3-(3-methyl-5-oxo-4H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B13861258.png)
![N-[4-(1-ethylpiperidin-3-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B13861282.png)
